molecular formula C16H15N3O2 B2762620 1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione CAS No. 956371-16-7

1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione

Cat. No. B2762620
CAS RN: 956371-16-7
M. Wt: 281.315
InChI Key: HYALHRNUPPOXRO-UHFFFAOYSA-N
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Description

“1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C16H15N3O2 . It is part of the pyrrolidine-2,5-dione family, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The structure also includes two phenyl groups and a hydrazino group . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione” include a predicted boiling point of 418.5±38.0 °C, a predicted density of 1.31±0.1 g/cm3, and a predicted pKa of 3.56±0.20 .

Scientific Research Applications

C16H15N3O2\mathrm{C_{16}H_{15}N_3O_2}C16​H15​N3​O2​

and a molecular weight of 281.31 g/mol . Here are six unique applications:

Drug Discovery and Medicinal Chemistry

1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione serves as a scaffold for designing novel drugs. Researchers explore its potential in drug discovery due to its structural versatility. By modifying specific functional groups, scientists can create derivatives with improved pharmacological properties. For instance, the compound’s core structure can be optimized to target specific receptors or enzymes involved in disease pathways .

Anti-Inflammatory Agents

The compound’s hydrazine moiety suggests potential anti-inflammatory activity. Researchers investigate its effects on inflammatory pathways, such as inhibiting pro-inflammatory cytokines or modulating immune responses. Understanding its mechanism of action may lead to the development of new anti-inflammatory drugs .

Anticancer Agents

Given its aromatic and hydrazine components, 1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione could exhibit cytotoxic effects against cancer cells. Studies explore its impact on cell viability, apoptosis, and cell cycle regulation. Researchers aim to identify derivatives with selective anticancer activity while minimizing toxicity to healthy cells .

Photodynamic Therapy (PDT)

Pyrrolidine derivatives have been investigated for their potential in PDT—a cancer treatment that uses light-activated compounds to destroy tumor cells. Researchers explore whether 1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione can act as a photosensitizer, enhancing the effectiveness of PDT by generating reactive oxygen species upon light exposure .

Organic Synthesis

1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione serves as a building block in organic synthesis. Chemists utilize its reactivity to create more complex molecules. For example, it can participate in cyclization reactions, forming heterocyclic compounds with diverse applications in materials science, pharmaceuticals, and agrochemicals .

Coordination Chemistry

The hydrazine group in this compound allows it to coordinate with metal ions. Researchers explore its complexation behavior with various transition metals. These complexes may find applications in catalysis, sensors, or as potential therapeutic agents .

Safety and Hazards

“1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione” is classified as an irritant . It’s always recommended to handle such compounds with appropriate safety measures.

properties

IUPAC Name

1-phenyl-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-15-11-14(18-17-12-7-3-1-4-8-12)16(21)19(15)13-9-5-2-6-10-13/h1-10,14,17-18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYALHRNUPPOXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione

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